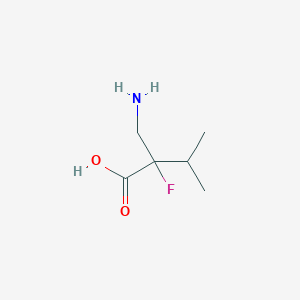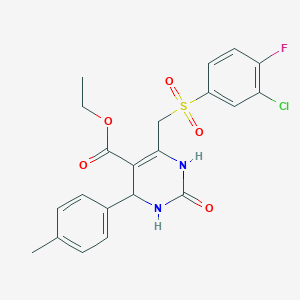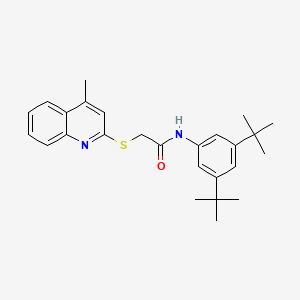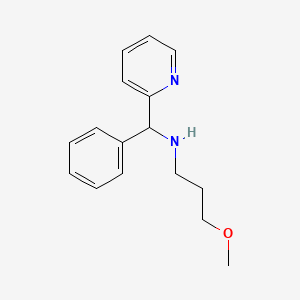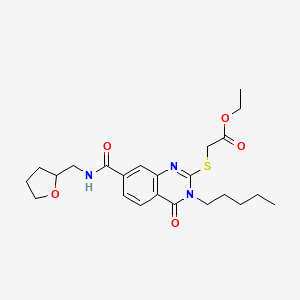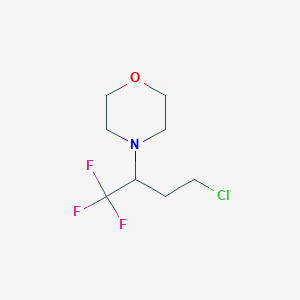
4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine” is a chemical compound with the molecular formula C8H13ClF3NO . It has a molecular weight of 231.65 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13ClF3NO/c9-2-1-7(8(10,11)12)13-3-5-14-6-4-13/h7H,1-6H2 . This code provides a standard way to encode the compound’s structure and formula. The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 231.65 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation of Morpholine Derivatives
A study by Singh et al. (2000) focused on the synthesis of novel morpholine derivatives, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2), which are the first tellurated derivatives of morpholine. These compounds were further used to synthesize complexes with palladium(II) and mercury(II), revealing insights into their structural and bonding characteristics (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Intermolecular Interactions in Derivatives of 1,2,4-Triazoles
Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives incorporating a morpholine moiety to explore the lp⋯π intermolecular interactions. The study employed single crystal and powder X-ray diffraction, along with thermal techniques and quantum mechanical calculations, to provide insights into the nature of these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activity and Structural Analysis
Mamatha S.V et al. (2019) synthesized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine and performed structural characterization using NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. The compound showed significant antibacterial, antioxidant, and anti-TB activities, highlighting the potential of morpholine derivatives in pharmaceutical applications (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Development of Novel Inhibitors
Hobbs et al. (2019) investigated 4-(Pyrimidin-4-yl)morpholines as privileged pharmacophores for PI3K and PIKKs inhibition, demonstrating the morpholine moiety's crucial role in forming key hydrogen bonding interactions. The study led to the discovery of a potent non-nitrogen containing morpholine isostere, contributing to the development of selective dual inhibitors of mTORC1 and mTORC2 (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chloro-1,1,1-trifluorobutan-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF3NO/c9-2-1-7(8(10,11)12)13-3-5-14-6-4-13/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZNWESGKCFNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CCCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)
